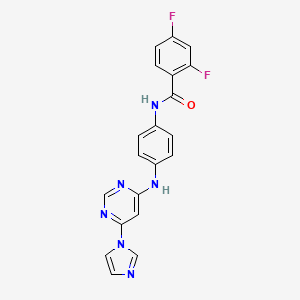

![molecular formula C19H19N3O B2832055 (2-甲基咪唑并[1,2-a]吡啶-3-基)(3-苯基吡咯烷-1-基)甲酮 CAS No. 1208747-72-1](/img/structure/B2832055.png)

(2-甲基咪唑并[1,2-a]吡啶-3-基)(3-苯基吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

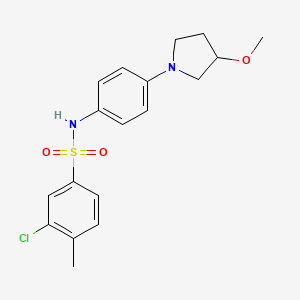

Imidazo[1,2-a]pyridine derivatives, which include compounds similar to the one you’re asking about, have been shown to possess a broad range of biological activity . They have been used in the synthesis of many active pharmaceutical ingredients, such as zolimidine (an antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is established on the basis of X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 7-Methyl-2-phenylimidazo[1,2-a]pyridine is a white solid with a melting point of 162–164 °C .科学研究应用

- Application : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide , a derivative of our compound, demonstrated antimicrobial properties against Staphylococcus aureus at specific concentrations . This finding suggests potential applications in combating bacterial infections.

- Application : Researchers have explored 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides as anti-TB agents. These compounds exhibited in vitro activity against both replicating and non-replicating TB strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . This highlights their potential in TB treatment.

- Application : New 3-substituted imidazo[1,2-a]pyridines have been synthesized as potential antisecretory and cytoprotective antiulcer agents . Their unique structure may offer advantages in treating gastric ulcers.

- Application : Our compound could be explored as a phosphatidylinositol 3-kinase (PI3K) inhibitor for cancer therapy . Inhibiting PI3K may help control tumor growth.

- Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for mercury and iron ions . Their unique properties make them valuable tools in analytical chemistry.

Antimicrobial Properties

Anti-Tuberculosis Activity

Antiulcer Agents

PI3K Inhibitors for Cancer Treatment

Fluorescent Probes for Metal Ions

Other Potential Applications

作用机制

未来方向

The future directions for research on imidazo[1,2-a]pyridines are likely to involve further exploration of their biological activity and potential applications in medicine. There is also interest in developing more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

属性

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-14-18(22-11-6-5-9-17(22)20-14)19(23)21-12-10-16(13-21)15-7-3-2-4-8-15/h2-9,11,16H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNNTSMADBJHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831972.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2831973.png)

![N-(3,4-dichlorophenyl)-6-{[(3,4-dichlorophenyl)carbamoyl]amino}-1H-indazole-1-carboxamide](/img/structure/B2831975.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride](/img/structure/B2831976.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2831982.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)